3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one

Catalog No.
S12268213
CAS No.
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-...

Product Name

3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)oxan-4-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h5H,3-4,6H2,1-2H3/b7-5-

InChI Key

UVSOQLUKPLSKOC-ALCCZGGFSA-N

Canonical SMILES

CN(C)C=C1COCCC1=O

Isomeric SMILES

CN(C)/C=C\1/COCCC1=O

3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one is a chemical compound characterized by a tetrahydro-4H-pyran ring structure with a dimethylamino group attached to a methylene bridge. Its molecular formula is C₈H₁₃NO₂, and it features both a carbonyl and an alkene functionality, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is noted for its unique structural properties, which allow it to participate in various

  • Michael Addition: The dimethylamino group acts as a nucleophile, enabling the compound to participate in Michael addition reactions with electron-deficient alkenes.
  • Aldol Condensation: It readily reacts with aromatic aldehydes, leading to the formation of 3,5-dibenzylidene-tetrahydropyran-4-one derivatives.
  • Reactions with Grignard Reagents: The compound can react with aryl Grignard reagents to produce tertiary alcohols.
  • Condensation Reactions: It also participates in condensation reactions with sulfene and dichloroketene, resulting in new heterocyclic systems.

These reactions highlight the compound's ability to function as a versatile building block in organic chemistry.

3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, although specific mechanisms remain under investigation.
  • Modulation of NMDA Receptors: The compound has been implicated in the modulation of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function.
  • Cytotoxic Potential: Analogous compounds have shown cytotoxic properties, indicating that further research could reveal similar effects for this compound.

Several methods have been developed for synthesizing 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one:

  • One-Pot Synthesis: Utilizing molecular sieve-supported zinc catalysts allows for efficient synthesis of polyfunctionalized 4H-pyran derivatives under mild conditions.
  • Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate aldehydes and other reagents that facilitate the formation of the pyran ring structure .

These methods underscore the compound's accessibility for research and application in various fields.

The applications of 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one span several domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in creating derivatives with enhanced biological activity.
  • Medicinal Chemistry: Given its potential biological activities, this compound may be explored for therapeutic applications targeting neurological disorders or infections .

Research into the interactions of 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one is still emerging. Preliminary studies suggest:

  • Reactivity with Biomolecules: The compound may interact with various biomolecules, influencing enzyme activity and gene expression due to its electrophilic nature.
  • Transport Mechanisms: Understanding its transport and distribution within biological systems could provide insights into its metabolic pathways and potential therapeutic effects.

Several compounds share structural characteristics or biological activities with 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tetrahydro-4H-pyran-4-oneBase structure without dimethylamino groupCommonly used as an intermediate
3-Aminomethylene-tetrahydro-4H-pyranContains an amino group instead of dimethylaminoPotentially different biological activities
Dimethylaminomethylene-coumarinSimilar dimethylamino group but different ring structureKnown for strong fluorescence properties

These comparisons illustrate the unique structural features of 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one while highlighting its potential advantages in specific applications.

The molecular formula of 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol. Its core structure consists of a tetrahydro-4H-pyran-4-one scaffold—a cyclic ether with a ketone group at the 4-position—substituted at the 3-position by a dimethylamino methylene group. The dimethylamino group (-N(CH₃)₂) introduces basicity and electron-donating properties, while the conjugated system formed by the methylene bridge and carbonyl group enhances reactivity in cyclization and addition reactions.

Structural Features

  • Ring System: The tetrahydro-4H-pyran-4-one core adopts a chair-like conformation, with the carbonyl group contributing to planarity at the 4-position.
  • Substituent Geometry: The dimethylamino methylene group at the 3-position creates a conjugated enone system, enabling participation in Michael additions and Diels-Alder reactions.
  • Stereoelectronic Effects: The lone pairs on the oxygen and nitrogen atoms influence electron distribution, facilitating interactions with electrophilic and nucleophilic agents.

Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key functional groups. The carbonyl carbon typically resonates near δ 205 ppm in ¹³C NMR, while the methylene protons adjacent to the dimethylamino group appear as a singlet near δ 3.2 ppm in ¹H NMR. Infrared (IR) spectroscopy shows strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretches of the dimethylamino group).

PropertyValue/Description
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
Key Functional GroupsCarbonyl, dimethylamino methylene
Characteristic IR Bands1700 cm⁻¹ (C=O), 2800 cm⁻¹ (C-H)

Historical Development in Heterocyclic Chemistry

The synthesis of tetrahydro-4H-pyran-4-one derivatives dates to the mid-20th century, when heterocyclic chemistry emerged as a cornerstone of drug discovery. Early work focused on modifying pyran scaffolds to enhance stability and bioactivity. The introduction of aminoalkyl substituents, such as the dimethylamino methylene group, marked a pivotal advancement, enabling the development of compounds with improved pharmacokinetic properties.

Key Milestones

  • 1950s–1970s: Exploration of pyran derivatives for antimicrobial and anti-inflammatory applications.
  • 1980s–2000s: Development of Knoevenagel condensation methods to synthesize functionalized pyrans, including those with amino substituents.
  • 2010s–Present: Application of 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one as a precursor in multicomponent reactions for drug-like molecules.

The compound’s historical trajectory parallels advancements in catalytic methodologies. For instance, indium(III)-catalyzed domino reactions have recently enabled efficient synthesis of fused-tricyclic 4H-pyrans, underscoring the scaffold’s versatility.

Research Significance in Organic Synthesis and Medicinal Chemistry

Organic Synthesis

3-[(Dimethylamino)methylene]tetrahydro-4H-pyran-4-one serves as a versatile intermediate in multicomponent reactions (MCRs). Its α,β-unsaturated carbonyl system participates in cycloadditions and annulations, facilitating the construction of complex heterocycles. For example, intercepted-Knoevenagel condensations with aldehydes and amines yield unsymmetrical 4H-pyrans, which are valuable in natural product synthesis.

Medicinal Chemistry

The tetrahydro-4H-pyran-4-one scaffold is prevalent in pharmacologically active compounds, including DPP-4 inhibitors for diabetes therapy. While 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one itself is not a drug candidate, its structural features—such as the electron-rich dimethylamino group—make it a promising precursor for designing kinase inhibitors and antimicrobial agents.

Emerging Applications

  • Anticancer Research: Analogues with similar enone systems exhibit cytotoxic activity by interfering with cellular redox pathways.
  • Catalysis: The compound’s ability to stabilize transition states has been exploited in asymmetric synthesis.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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